Ethyl 3-methoxy-6-(trifluoromethyl)picolinate
Overview
Description
Ethyl 3-methoxy-6-(trifluoromethyl)picolinate is a useful research compound. Its molecular formula is C10H10F3NO3 and its molecular weight is 249.19 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-methoxy-6-(trifluoromethyl)picolinate is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound's structure allows it to interact with various biological molecules, influencing enzymatic activity and cellular processes.
The biological activity of this compound is primarily mediated through its interaction with enzymes and receptors:
- Enzyme Interaction : This compound can bind to the active sites of specific enzymes, leading to either inhibition or activation. For instance, it has been shown to inhibit oxidoreductases, which play crucial roles in cellular metabolism.
- Cell Signaling Modulation : It influences key signaling pathways by interacting with signaling molecules, thereby affecting gene expression and cellular function.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption : Predicted to have high gastrointestinal absorption.
- Distribution : Capable of permeating the blood-brain barrier, suggesting potential central nervous system effects.
- Metabolism : Not extensively metabolized by P-glycoprotein, indicating a favorable metabolic profile for therapeutic use.
Cellular Effects
This compound has been observed to affect various cellular processes:
- Gene Expression : Alters the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
- Oxidative Stress : At higher concentrations, it may induce oxidative stress and cellular damage, highlighting a dose-dependent response.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : Beneficial effects on metabolic pathways and enhanced cellular functions.
- High Doses : Potentially toxic effects, including oxidative stress and damage to cellular components.
Scientific Research Applications
This compound has several applications across different fields:
- Chemistry : Used as a building block in synthesizing more complex molecules.
- Biology : Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
- Medicine : Explored for anti-inflammatory and anticancer properties, making it a candidate for therapeutic applications .
Case Studies and Research Findings
- Anti-Cancer Activity : Studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against HeLa and MCF-7 cells .
- Antioxidant Properties : Research has demonstrated that this compound can scavenge reactive oxygen species (ROS), suggesting its role as an antioxidant agent. This property may contribute to its protective effects against oxidative stress in cells .
Properties
IUPAC Name |
ethyl 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-9(15)8-6(16-2)4-5-7(14-8)10(11,12)13/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZSYPUIWHFIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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